molecular formula C14H21N3S B11599633 1-(4-Ethylphenyl)-5-propyl-1,3,5-triazinane-2-thione

1-(4-Ethylphenyl)-5-propyl-1,3,5-triazinane-2-thione

Cat. No.: B11599633
M. Wt: 263.40 g/mol
InChI Key: IMANNNRMSIWIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylphenyl)-5-propyl-1,3,5-triazinane-2-thione is a chemical compound that belongs to the class of triazinanes It is characterized by the presence of an ethylphenyl group at the first position, a propyl group at the fifth position, and a thione group at the second position of the triazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-5-propyl-1,3,5-triazinane-2-thione can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzylamine with propyl isothiocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high efficiency and yield, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-5-propyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions may require catalysts or specific conditions such as acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted triazinanes

Scientific Research Applications

1-(4-Ethylphenyl)-5-propyl-1,3,5-triazinane-2-thione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-5-propyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Ethylphenyl)-5-propyl-1,3,5-triazinane-2-thione can be compared with other similar compounds, such as:

  • 1-(4-Methylphenyl)-5-propyl-1,3,5-triazinane-2-thione
  • 1-(4-Ethylphenyl)-5-butyl-1,3,5-triazinane-2-thione
  • 1-(4-Ethylphenyl)-5-propyl-1,3,5-triazinane-2-one

These compounds share similar structural features but differ in the substituents attached to the triazinane ring. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H21N3S

Molecular Weight

263.40 g/mol

IUPAC Name

1-(4-ethylphenyl)-5-propyl-1,3,5-triazinane-2-thione

InChI

InChI=1S/C14H21N3S/c1-3-9-16-10-15-14(18)17(11-16)13-7-5-12(4-2)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,15,18)

InChI Key

IMANNNRMSIWIFX-UHFFFAOYSA-N

Canonical SMILES

CCCN1CNC(=S)N(C1)C2=CC=C(C=C2)CC

Origin of Product

United States

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